Ergosterol hydrogen succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ergosterol hydrogen succinate is a derivative of ergosterol, a sterol found in the cell membranes of fungi and protozoa Ergosterol is analogous to cholesterol in animal cells and plays a crucial role in maintaining cell membrane integrity and fluidity this compound is synthesized by esterifying ergosterol with succinic acid, resulting in a compound with enhanced solubility and bioavailability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ergosterol hydrogen succinate typically involves the esterification of ergosterol with succinic anhydride. The reaction is carried out in the presence of a catalyst, such as pyridine or triethylamine, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the pure product.
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: Ergosterol hydrogen succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ergosterol peroxide, which has potential antifungal properties.
Reduction: Reduction reactions can convert this compound back to ergosterol.
Substitution: The succinate group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles, such as amines or alcohols, can be used for substitution reactions.
Major Products Formed:
Oxidation: Ergosterol peroxide.
Reduction: Ergosterol.
Substitution: Various ergosterol derivatives with modified functional groups.
Scientific Research Applications
Ergosterol hydrogen succinate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other sterol derivatives and as a model compound for studying sterol chemistry.
Biology: The compound is used to study the role of sterols in cell membrane structure and function.
Medicine: this compound has potential therapeutic applications, including antifungal and anticancer properties. It is also used in the development of drug delivery systems.
Industry: The compound is used in the production of steroid drugs and as a bioactive ingredient in various formulations.
Mechanism of Action
Ergosterol hydrogen succinate exerts its effects by integrating into cell membranes and altering their properties. The succinate group enhances the compound’s solubility, allowing it to interact more effectively with membrane-bound proteins and enzymes. This interaction can disrupt the function of fungal cell membranes, leading to cell death. The compound also has potential anticancer properties by inducing apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Cholesterol: Found in animal cell membranes, cholesterol is structurally similar to ergosterol but differs in its biological functions.
Stigmasterol: A plant sterol with similar structural features but different biological activities.
Sitosterol: Another plant sterol with applications in lowering cholesterol levels in humans.
Uniqueness: Ergosterol hydrogen succinate is unique due to its enhanced solubility and bioavailability compared to ergosterol. This makes it a valuable compound for pharmaceutical applications, particularly in the development of antifungal and anticancer therapies. Its ability to integrate into cell membranes and disrupt their function sets it apart from other sterols.
Properties
CAS No. |
14884-92-5 |
---|---|
Molecular Formula |
C32H48O4 |
Molecular Weight |
496.7 g/mol |
IUPAC Name |
4-[[17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C32H48O4/c1-20(2)21(3)7-8-22(4)26-11-12-27-25-10-9-23-19-24(36-30(35)14-13-29(33)34)15-17-31(23,5)28(25)16-18-32(26,27)6/h7-10,20-22,24,26-28H,11-19H2,1-6H3,(H,33,34)/b8-7+ |
InChI Key |
DGRKFKQXESLUJC-BQYQJAHWSA-N |
Isomeric SMILES |
CC(C)C(C)/C=C/C(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.